4,7-Dichloro-8-fluoroquinoline-3-carbonitrile
Description
4,7-Dichloro-8-fluoroquinoline-3-carbonitrile is a halogenated quinoline derivative characterized by chloro (Cl) substitutions at positions 4 and 7, a fluoro (F) group at position 8, and a carbonitrile (C≡N) moiety at position 2. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents.
Properties
Molecular Formula |
C10H3Cl2FN2 |
|---|---|
Molecular Weight |
241.05 g/mol |
IUPAC Name |
4,7-dichloro-8-fluoroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H3Cl2FN2/c11-7-2-1-6-8(12)5(3-14)4-15-10(6)9(7)13/h1-2,4H |
InChI Key |
PJNKPNCBXJJIIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C(=C21)Cl)C#N)F)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material: 4-Hydroxyl-7-chlorine-quinoline-3-carboxylic acid, Ethyl Ester
The synthesis begins with 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid, ethyl ester , which undergoes decolorization and subsequent chlorination. The process involves:
Decolorization and Hydrolysis: Using sodium hydroxide solution (10%) at elevated temperatures (70–100°C), the ester is decolored and hydrolyzed to the corresponding acid with yields exceeding 92%.
Chlorination: The acid is reacted with phosphorus oxychloride in toluene at 90–115°C. This step converts the hydroxyl group into a chlorine atom, yielding 4,7-dichloroquinoline with yields around 86–87%. The reaction conditions are optimized to prevent over-chlorination and side reactions.
Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Hydrolysis | NaOH (10%), 90–100°C | >92% | Decolorization and hydrolysis |
| Chlorination | PCl₅ or POCl₃, 90–115°C | ~86–87% | Conversion to dichloride |
Industrial Process Highlights
- The process is characterized by its simplicity, low cost, and high yield, making it suitable for industrial scale-up.
- The use of phosphorus oxychloride in toluene under reflux ensures efficient chlorination.
- Purification involves recrystallization from ethanol or methyl alcohol, achieving high purity (>99.5%).
Alternative Synthesis via Cyclization and Nitrile Formation
Cyclization to Quinoline Core
The intermediate 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid, ethyl ester is cyclized using phosphorus oxychloride, followed by hydrolysis to obtain 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .
This route involves heating in toluene, with subsequent hydrolysis in aqueous acid, yielding the quinoline core with high efficiency (around 93%).
Specific Research Outcomes and Data Tables
Patent Data on Industrial Synthesis
A patent describes an industrial method involving:
Reaction Yields and Purity
| Step | Reagents | Temperature | Yield | Purity | Reference |
|---|---|---|---|---|---|
| Hydrolysis | NaOH | 90–100°C | >92% | >99% | |
| Chlorination | POCl₃ | 90–115°C | ~86–87% | High | |
| Final purification | Ethanol | Room temp | >99% | - |
Laboratory-Scale Synthesis
Research articles report synthesis of similar quinoline derivatives with yields ranging from 91% to 95%, employing optimized chlorination and cyclization steps, with high purity confirmed by NMR and melting point analysis.
Summary of Key Preparation Techniques
- Starting Material Preparation: Hydrolysis of ester derivatives followed by chlorination.
- Chlorination: Using phosphorus oxychloride in toluene under reflux at 90–115°C.
- Cyclization: Heating in diphenyl ether or light diesel oil at 230–250°C.
- Purification: Recrystallization from ethanol or methyl alcohol, or via chromatography.
- Yield Optimization: Use of excess reagents, controlled reaction temperatures, and purification steps to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro-8-fluoroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 4th and 7th positions are highly reactive and can be replaced by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, which can replace the chlorine atoms through nucleophilic substitution. Conditions often involve heating and the use of solvents like dimethylformamide or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with primary amines can yield aminoquinoline derivatives, which are important intermediates in the synthesis of antimalarial drugs .
Scientific Research Applications
4,7-Dichloro-8-fluoroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,7-Dichloro-8-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and antimalarial effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile (CAS 1823500-08-8)
- Substituents : Cl (4), F (8), methoxy (OCH₃, 6), C≡N (3).
- Key Differences: Replaces the 7-Cl in the target compound with a 6-OCH₃ group. Methoxy is electron-donating, reducing electrophilicity at the quinoline core compared to the electron-withdrawing Cl in the target. This alters reactivity in cross-coupling reactions .
- Similarity Score : 0.90 (structural similarity but divergent electronic profiles) .
4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile (CAS 1016769-41-7)
- Substituents : Cl (4), difluoromethoxy (OCF₂H, 8), C≡N (3).
- Key Differences: The 8-F in the target is replaced with a bulkier OCF₂H group.
5,7-Dichloro-4-quinolyl 4-fluorophenyl ether
Functional Group Modifications
4-Chloro-8-fluoro-6-nitro-3-quinolinecarbonitrile (CAS 915369-86-7)
- Substituents: Cl (4), F (8), nitro (NO₂, 6), C≡N (3).
- Key Differences : The nitro group at position 6 introduces strong electron-withdrawing effects, enhancing reactivity toward reduction or aromatic substitution. However, the nitro group also increases sensitivity to moisture and light, necessitating storage at 2–8°C in sealed conditions .
- Molecular Weight : 251.6 g/mol (vs. ~256 g/mol for the target, assuming similar halogen content) .
3-Chloro-1-phenylisoquinoline-4-carbonitrile (CAS 72118-85-5)
- Structure: Isoquinoline backbone with Cl (3), phenyl (1), and C≡N (4).
- Key Differences: The isoquinoline core (benzannulated at positions 1-2 vs. quinoline’s 1-8) creates distinct electronic and steric environments. The phenyl group at position 1 may hinder interactions in enzyme-binding pockets compared to the target’s planar quinoline system .
Biological Activity
4,7-Dichloro-8-fluoroquinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes two chlorine atoms, one fluorine atom, and a carbonitrile group. This composition contributes to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C10H5Cl2F N
- Appearance : White to off-white crystalline solid at room temperature.
The biological activity of this compound primarily involves its interaction with specific molecular targets. Key mechanisms include:
- Inhibition of Enzymes : The compound has shown potential in inhibiting tyrosine kinases, which are critical in cell growth and proliferation. This inhibition can lead to reduced tumor growth and enhanced anticancer effects.
- Interaction with DNA : It may also interfere with DNA replication processes, contributing to its antimicrobial properties by disrupting the replication of bacterial DNA .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes its efficacy against selected bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 1 × 10⁻⁶ mg/mL | 22 |
| Escherichia coli | 1 × 10⁻⁵ mg/mL | 25 |
| Pseudomonas aeruginosa | 1 × 10⁻⁶ mg/mL | 24 |
| Klebsiella pneumoniae | 1 × 10⁻⁵ mg/mL | 23 |
These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been studied for its anticancer properties. Notable findings include:
- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of lung adenocarcinoma cells with IC50 values indicating effective concentrations for therapeutic use .
- Mechanism of Action : The cytotoxic effects are believed to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells. This is likely due to its ability to inhibit key signaling pathways involved in cancer progression .
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Study on Lung Cancer : A study involving lung cancer patients treated with derivatives of quinoline compounds showed a significant reduction in tumor size after treatment with formulations containing this compound .
- Antimicrobial Resistance : Another study focused on multidrug-resistant bacterial strains demonstrated that this compound effectively restored sensitivity to antibiotics in resistant strains when used in combination therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,7-dichloro-8-fluoroquinoline-3-carbonitrile, and how can reaction conditions be optimized?
- Methodology : A multi-step approach is typically employed. Begin with a quinoline precursor, such as 4-hydroxyquinoline-3-carbonitrile, followed by halogenation. Chlorination at the 4- and 7-positions can be achieved using POCl₃ or PCl₅ under reflux. Fluorination at the 8-position may require selective fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, with careful temperature control (0–25°C) to avoid over-fluorination. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Yield optimization can involve adjusting stoichiometry, solvent polarity (e.g., dichloromethane or DMF), and reaction time .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodology :
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.5–8.5 ppm) and carbonitrile carbon (δ ~115 ppm). Chlorine/fluorine substituents induce distinct splitting patterns .
- IR Spectroscopy : A sharp C≡N stretch near 2200–2250 cm⁻¹ confirms the carbonitrile group. Absorptions at 750–800 cm⁻¹ may indicate C-Cl/C-F bonds .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ or [M+Na]⁺, with isotopic peaks consistent with Cl/F content .
Q. How can purity and stability be assessed during storage?
- Methodology : Use HPLC (C18 column, acetonitrile/water mobile phase) to monitor degradation. Stability studies under varying temperatures (4°C, 25°C) and humidity (desiccated vs. ambient) over 6–12 months can identify decomposition pathways (e.g., hydrolysis of the carbonitrile group). Accelerated stability testing (40°C/75% RH) provides rapid insights .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the 8-fluoro substituent in nucleophilic substitution reactions?
- Methodology : The electron-withdrawing nature of the fluorine atom at the 8-position activates the quinoline ring for nucleophilic attack. Density Functional Theory (DFT) calculations can model charge distribution and identify reactive sites. Experimentally, track substitution kinetics using model reactions (e.g., with amines or thiols) under controlled pH and solvent conditions. Compare with analogs lacking the 8-fluoro group to isolate its electronic effects .
Q. How do steric and electronic effects of the 4,7-dichloro and 3-carbonitrile groups influence intermolecular interactions in crystal packing?
- Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., halogen bonding between Cl atoms and π-π stacking of the quinoline ring). Compare with structurally related compounds (e.g., 4,5-dichloro-8-fluoroquinoline derivatives) to assess how substituent positions affect lattice energy and polymorphism. Hirshfeld surface analysis quantifies interaction contributions (Cl···Cl, C≡N···H) .
Q. What computational strategies predict the compound’s bioavailability and target binding affinity?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against biological targets (e.g., kinase enzymes like c-Met). Use QSAR models to correlate substituent properties (Cl/F electronegativity, logP) with pharmacokinetic parameters (e.g., permeability, metabolic stability). Validate predictions with in vitro assays (e.g., cytochrome P450 inhibition) .
Q. How can contradictory data on reaction yields from similar quinoline syntheses be resolved?
- Methodology : Systematically vary parameters (solvent polarity, catalyst loading, temperature) using Design of Experiments (DoE) approaches. For example, conflicting reports on fluorination efficiency may arise from trace moisture or competing side reactions. Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to detect intermediates and optimize stepwise conversions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
